

4-Methoxy-3-methylbenzaldehyde physical and chemical properties

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Compound of Interest

Compound Name: 4-Methoxy-3-methylbenzaldehyde

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An In-depth Technical Guide to 4-Methoxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylbenzaldehyde, also known by its synonym 3-methyl-p-anisaldehyde, is an aromatic aldehyde with significant applications in organic synthesis and serves as a valuable intermediate in the pharmaceutical and fragrance industries. Its molecular structure, featuring a benzaldehyde core with methoxy and methyl substituents, imparts specific reactivity and properties that make it a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and key reactions, presented in a format tailored for researchers and professionals in drug development.

Physical and Chemical Properties

4-Methoxy-3-methylbenzaldehyde is typically a clear pale yellow to green liquid under standard conditions.^[1] It is soluble in common organic solvents like ethanol, diethyl ether, acetone, and chloroform.^{[2][3]} Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 4-Methoxy-3-methylbenzaldehyde

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ O ₂	[4]
Molecular Weight	150.17 g/mol	[4]
CAS Number	32723-67-4	[4]
Appearance	Liquid	[1]
Boiling Point	80-85 °C / 1 mmHg	[1]
Density	1.025 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.569	[1]
Flash Point	112 °C (233.6 °F) - closed cup	[1]

Table 2: Spectroscopic Data of 4-Methoxy-3-methylbenzaldehyde

Spectroscopic Data	Assignments	Reference(s)
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 9.85 (s, 1H, CHO), 7.71 (d, 1H, Ar-H), 7.67 (s, 1H, Ar-H), 6.92 (d, 1H, Ar-H), 3.91 (s, 3H, OCH ₃), 2.25 (s, 3H, CH ₃)	[5]
¹³ C NMR	Predicted values may vary from experimental results.	[6]
IR (Vapor Phase)	Key Peaks (cm ⁻¹): ~1700 (C=O stretching, aldehyde), ~1600, ~1500 (C=C stretching, aromatic), ~1250, ~1030 (C-O stretching, ether)	[4]
Mass Spectrum (EI)	m/z: 150 (M ⁺), 149, 121, 91, 77	[4][5]

Synthesis and Reactivity

Synthesis

A common synthetic route to **4-methoxy-3-methylbenzaldehyde** involves a two-step process starting from o-cresol. The first step is an ortho-formylation via the Reimer-Tiemann reaction, followed by a Williamson ether synthesis.[7][8]

- **Reimer-Tiemann Reaction:** o-Cresol is treated with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH), to introduce a formyl group (-CHO) onto the aromatic ring, primarily at the para-position to the hydroxyl group, yielding 4-hydroxy-3-methylbenzaldehyde.[7][9][10]
- **Williamson Ether Synthesis:** The resulting 4-hydroxy-3-methylbenzaldehyde is then methylated using a methylating agent like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to yield the final product, **4-methoxy-3-methylbenzaldehyde**.[11][12]

Synthesis of 4-Methoxy-3-methylbenzaldehyde

Reimer-Tiemann Reaction

o-Cresol

1. $\text{CHCl}_3, \text{NaOH}$
2. H_3O^+

4-Hydroxy-3-methylbenzaldehyde

Williamson Ether Synthesis

 $\text{CH}_3\text{I}, \text{K}_2\text{CO}_3$

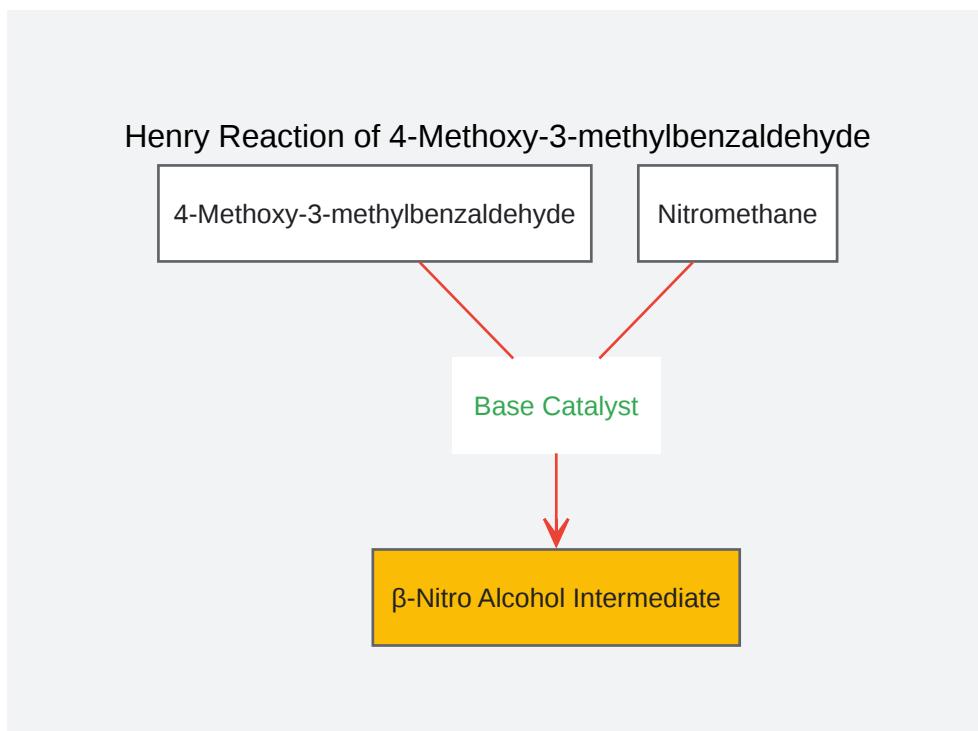
4-Methoxy-3-methylbenzaldehyde

[Click to download full resolution via product page](#)Synthetic pathway for **4-Methoxy-3-methylbenzaldehyde**.

Reactivity and Key Reactions

The aldehyde functional group in **4-methoxy-3-methylbenzaldehyde** is the primary site of its reactivity, undergoing typical aldehyde reactions. The aromatic ring can also participate in electrophilic substitution reactions, directed by the activating methoxy and methyl groups.

Henry Reaction (Nitroaldol Reaction): This is a base-catalyzed carbon-carbon bond-forming reaction where **4-methoxy-3-methylbenzaldehyde** reacts with a nitroalkane, such as nitromethane, to form a β -nitro alcohol.[13][14] This product is a versatile intermediate that can be further converted into amino alcohols, nitroalkenes, or α -nitro ketones, which are valuable in drug synthesis.



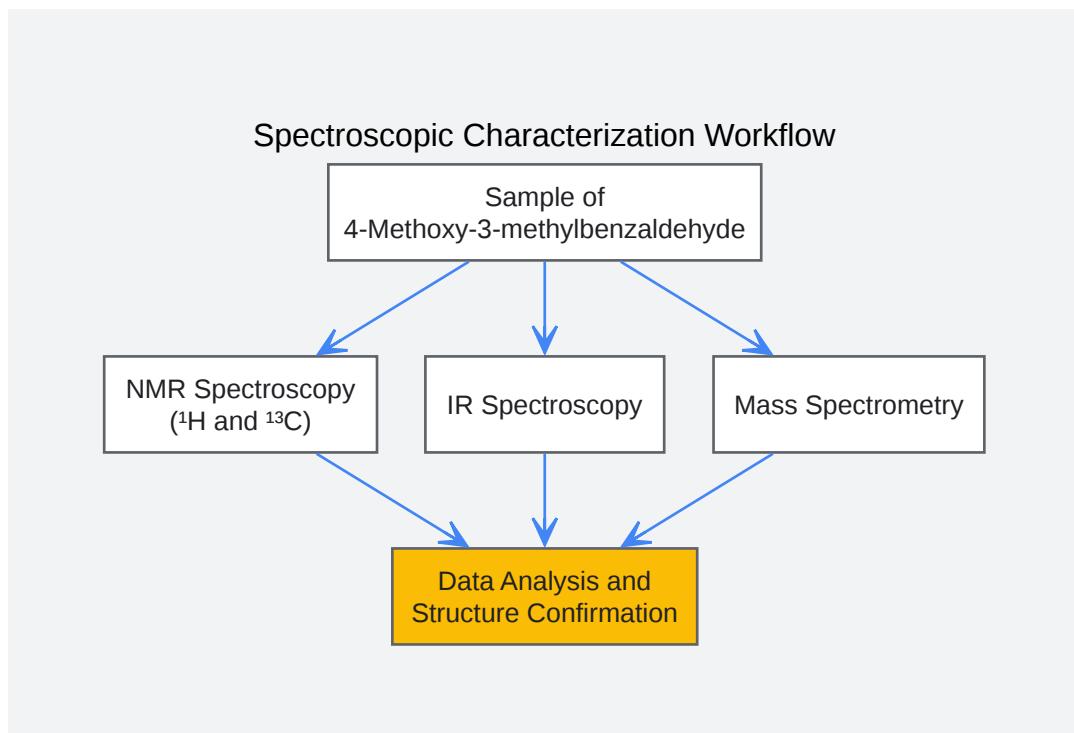
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General scheme of the Henry Reaction.

Experimental Protocols

General Protocol for Spectroscopic Characterization

A standardized workflow is crucial for the accurate characterization of synthesized or procured **4-methoxy-3-methylbenzaldehyde**.



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